Structural Characterization and Mechanistic Profiling of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Structural Characterization and Mechanistic Profiling of 5,7-Dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione
Structural Ontology and Mechanistic Rationale
5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione is a highly specialized bicyclic scaffold characterized by a pyrimidine-2,4-dione (uracil) ring fused to a conformationally restricted dihydrofuran moiety. In the context of modern drug development, this structural topology is not arbitrary; it is engineered to act as a highly effective purine/pyrimidine biomimetic.
The planar nature of the fused ring system, combined with the precise spatial arrangement of the hydrogen bond donors (N1-H, N3-H) and acceptors (C2=O, C4=O), allows these molecules to function as potent ATP-competitive inhibitors. By docking into the highly conserved hinge region of receptor tyrosine kinases (RTKs), such compounds effectively inhibit downstream signaling cascades critical to tumor proliferation and angiogenesis, specifically targeting receptors like EGFR and VEGFR-2 12.
EGFR pathway inhibition by furo[3,4-d]pyrimidine via ATP-competitive binding.
Upstream Synthesis & Sample Provenance
Before executing structural characterization, one must understand the synthetic origin of the sample to anticipate potential impurities. The furo[3,4-d]pyrimidine core is typically synthesized via a Curtius rearrangement of a 4-(methoxycarbonyl)furan-3-carboxylic acid derivative, followed by intramolecular cyclization of the resulting ureid intermediate. Subsequent hydrogenation yields the 5,7-dihydrofuro analog 3. Alternatively, traceless solid-phase synthesis utilizing high-temperature microwave-assisted cyclization can generate these bicyclic dihydropyrimidones with high purity 4. Residual palladium (from hydrogenation) or trace uncyclized ureids are the primary artifacts to screen for during characterization.
Orthogonal Characterization Methodologies
To establish absolute structural certainty, we employ a self-validating system of orthogonal analytical techniques. No single method is sufficient; the data must interlock perfectly to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Design: 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione features two highly polar lactam motifs. In non-polar solvents like CDCl₃, intermolecular hydrogen bonding causes the compound to aggregate and precipitate. Therefore, anhydrous DMSO-d₆ is strictly required. DMSO acts as a strong hydrogen bond acceptor, disrupting intermolecular aggregation and allowing the critical N-H protons to be observed rather than exchanging out or broadening into the baseline.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) in a 5 mm NMR tube. Ensure complete dissolution via gentle sonication.
-
1D ¹H NMR Acquisition: Acquire spectra at 400 MHz or 600 MHz. Set the relaxation delay ( d1 ) to a minimum of 2.0 seconds to ensure quantitative integration of the dihydrofuran methylene protons (H5 and H7).
-
1D ¹³C NMR Acquisition: Acquire at 100 MHz or 150 MHz using composite pulse decoupling (CPD). Due to the high number of quaternary carbons (C2, C4, C4a, C7a) which lack NOE enhancement and have long T1 relaxation times, increase the number of transients to ≥1024 and set d1 to 3.0 seconds.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This step is mandatory. 1D ¹³C NMR cannot definitively assign the C4a and C7a bridgehead carbons. HMBC reveals 2J and 3J couplings from the H5 and H7 methylene protons to the pyrimidine carbons, unequivocally proving the regiochemistry of the ring fusion.
High-Resolution Mass Spectrometry (HRMS)
Causality in Experimental Design: The uracil moiety is inherently acidic ( pKa≈9.5 ). Therefore, Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻) yields a significantly stronger and more stable ion current than positive mode, preventing in-source fragmentation and ensuring accurate mass determination.
Step-by-Step Protocol:
-
Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% ammonium hydroxide to facilitate deprotonation.
-
Infuse the sample directly into a Q-TOF mass spectrometer at a flow rate of 10 µL/min.
-
Calibrate the instrument using a standard tuning mix to ensure mass accuracy within < 3 ppm.
-
Extract the exact mass for the [M-H]⁻ ion and compare the isotopic distribution against the theoretical model for C₆H₆N₂O₃.
ATR-FTIR Spectroscopy
Causality in Experimental Design: Traditional KBr pelleting introduces hygroscopic water, which produces a massive, broad O-H stretch around 3400 cm⁻¹ that completely obscures the critical N-H stretching frequencies of the pyrimidine ring. Attenuated Total Reflectance (ATR) bypasses this by measuring the neat solid.
Step-by-Step Protocol:
-
Clean the diamond ATR crystal with isopropanol and collect a background spectrum.
-
Place 2-3 mg of the neat crystalline powder onto the crystal.
-
Apply uniform pressure using the anvil to ensure intimate contact with the evanescent wave.
-
Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Orthogonal structural characterization workflow for fused pyrimidines.
Quantitative Data Synthesis
The following tables summarize the expected analytical profile for a highly pure sample of 5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.
Table 1: NMR Spectroscopic Data (in DMSO-d₆)
| Position | ¹H NMR Shift (ppm) | Multiplicity / Integration | ¹³C NMR Shift (ppm) | Assignment / Connectivity |
| N1 | ~11.0 | Singlet, 1H (exchangeable) | - | Pyrimidine N-H |
| C2 | - | - | ~151.0 | Urea Carbonyl (C=O) |
| N3 | ~11.2 | Singlet, 1H (exchangeable) | - | Imide N-H |
| C4 | - | - | ~163.5 | Amide Carbonyl (C=O) |
| C4a | - | - | ~110.2 | Bridgehead (C=C) |
| C5 | ~4.9 | Singlet/Multiplet, 2H | ~72.5 | Dihydrofuran Methylene (-CH₂-) |
| C7 | ~4.8 | Singlet/Multiplet, 2H | ~74.1 | Dihydrofuran Methylene (-CH₂-) |
| C7a | - | - | ~145.8 | Bridgehead (C=C) |
Note: The asymmetry of the pyrimidine dione system induces distinct chemical environments for the C5 and C7 methylenes, preventing them from collapsing into a single peak.
Table 2: HRMS and FTIR Data
| Technique | Parameter | Observed Value | Theoretical / Expected |
| HRMS (ESI-) | Exact Mass [M-H]⁻ | 153.0306 m/z | 153.0306 m/z |
| HRMS (ESI-) | Molecular Formula | C₆H₅N₂O₃⁻ | C₆H₅N₂O₃⁻ |
| ATR-FTIR | N-H Stretch | 3210, 3150 cm⁻¹ | Sharp/Medium bands |
| ATR-FTIR | C=O Stretch (C4) | 1715 cm⁻¹ | Strong, sharp band |
| ATR-FTIR | C=O Stretch (C2) | 1680 cm⁻¹ | Strong, sharp band |
| ATR-FTIR | C-O-C Stretch | 1085 cm⁻¹ | Dihydrofuran ether stretch |
Self-Validating Quality Control Framework
To ensure absolute trustworthiness in drug development, the data must form a closed logical loop:
-
Mass-to-Structure Constraint: The HRMS exact mass of 153.0306 m/z restricts the molecular formula strictly to C₆H₆N₂O₃.
-
Formula-to-NMR Constraint: The formula dictates exactly 6 protons and 6 carbons. The ¹H NMR must show exactly two integrating CH₂ groups (4 protons) and two exchangeable NH protons (2 protons). If an unexpected aliphatic signal appears, it is definitively an impurity (e.g., residual solvent or unreacted precursor), not an isomer.
-
NMR-to-IR Constraint: The ¹³C NMR indicates two highly deshielded carbons at ~151 and ~163 ppm. The ATR-FTIR independently validates these as distinct carbonyl species via the dual stretches at 1715 cm⁻¹ and 1680 cm⁻¹.
If any node in this self-validating triad fails—for instance, if HRMS confirms the mass but FTIR lacks the ether C-O-C stretch—the structural assignment is voided, and the synthesis must be audited for unexpected side reactions (such as furan ring opening).
References
-
Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target. PMC - NIH. Available at: [Link]
-
Traceless Solid-Phase Synthesis of Bicyclic Dihydropyrimidones Using Multidirectional Cyclization Cleavage. ACS Publications. Available at: [Link]
